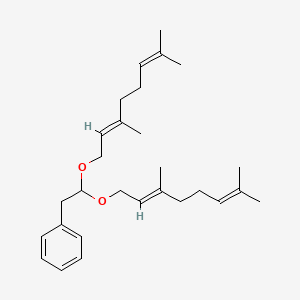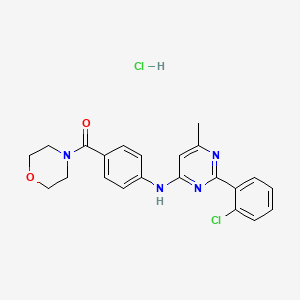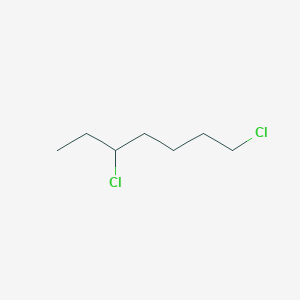
AC-Gly-trp-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-Gly-trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of glycine to the resin, followed by the coupling of N-acetylated tryptophan. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反応の分析
Types of Reactions
AC-Gly-trp-OH undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in modified peptides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxyl radicals.
Reduction: Dithiothreitol (DTT) for disulfide bond reduction.
Substitution: Various acylating agents such as acetic anhydride for N-terminal acetylation.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Reduced peptides with free thiol groups.
Substitution: Acylated peptides with modified termini.
科学的研究の応用
AC-Gly-trp-OH has a wide range of applications in scientific research:
作用機序
The mechanism of action of AC-Gly-trp-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The tryptophan residue plays a crucial role in binding to these targets through cation-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-acetylglycine: A simpler analog lacking the tryptophan residue, used in biochemical research.
N-acetyl-L-tryptophan: Contains only the tryptophan residue with an acetyl group, used in studies of tryptophan metabolism.
Glycyl-L-tryptophan: Similar dipeptide without the acetyl group, used in peptide synthesis research.
Uniqueness
AC-Gly-trp-OH is unique due to the presence of both glycine and tryptophan residues, which confer distinct biochemical properties. The acetylation of the glycine residue enhances its stability and solubility, making it a valuable compound for various research applications .
特性
分子式 |
C15H17N3O4 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC名 |
(2S)-2-[(2-acetamidoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C15H17N3O4/c1-9(19)16-8-14(20)18-13(15(21)22)6-10-7-17-12-5-3-2-4-11(10)12/h2-5,7,13,17H,6,8H2,1H3,(H,16,19)(H,18,20)(H,21,22)/t13-/m0/s1 |
InChIキー |
JMAZYXIVZMESFH-ZDUSSCGKSA-N |
異性体SMILES |
CC(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
正規SMILES |
CC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


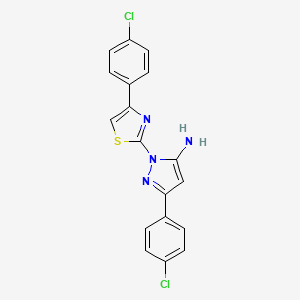
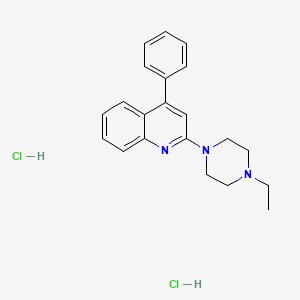
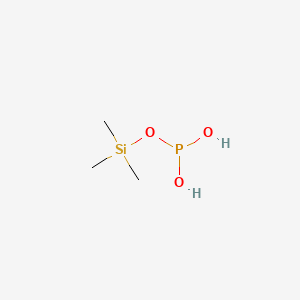

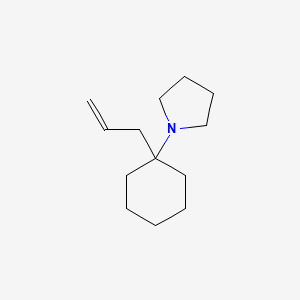
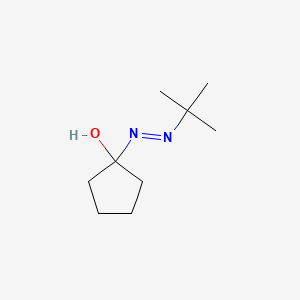
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)
